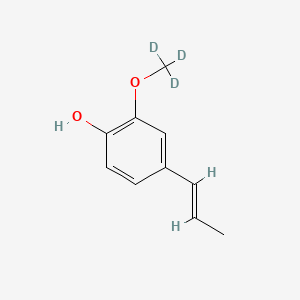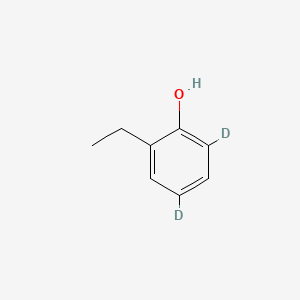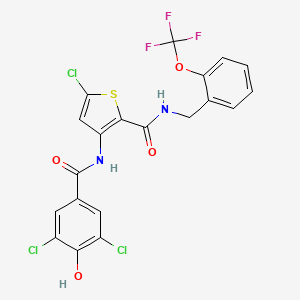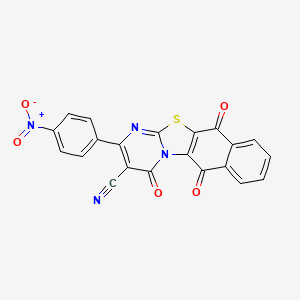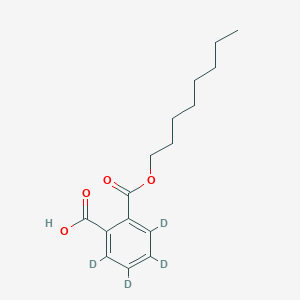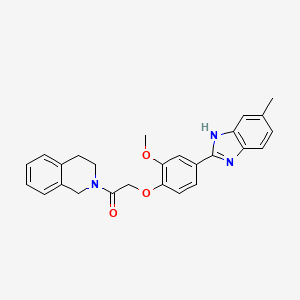
Tubulin polymerization-IN-51
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tubulin polymerization-IN-51 is a compound known for its ability to inhibit tubulin polymerization. Tubulin is a protein that plays a critical role in maintaining cellular structure and facilitating cell division. Inhibiting tubulin polymerization has been shown to be an effective strategy for inhibiting the proliferation of cancer cells . This compound exhibits an IC50 range of 2.55 - 17.89 μM against SK-Mel-28 cells, making it a potent compound in cancer research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tubulin polymerization-IN-51 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of indole-3-glyoxylamide as a starting material, which undergoes various chemical transformations to yield the final product . The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This often requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .
化学反应分析
Types of Reactions
Tubulin polymerization-IN-51 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired chemical transformations .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound, each with unique chemical and biological properties .
科学研究应用
Tubulin polymerization-IN-51 has several scientific research applications, including:
Chemistry: The compound is used as a tool to study the mechanisms of tubulin polymerization and its inhibition.
作用机制
Tubulin polymerization-IN-51 exerts its effects by binding to the colchicine-sensitive site of tubulin, thus inhibiting its polymerization or assembly into microtubules . This disruption of microtubule formation interferes with normal cellular functions, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the inhibition of tubulin dynamics and the disruption of microtubule-dependent processes .
相似化合物的比较
Similar Compounds
Several compounds are similar to Tubulin polymerization-IN-51 in their ability to inhibit tubulin polymerization. These include:
Colchicine: A well-known tubulin polymerization inhibitor that binds to the colchicine binding site on tubulin.
Vincristine: Another tubulin inhibitor used in cancer therapy.
Paclitaxel: A compound that stabilizes microtubules and prevents their depolymerization.
Uniqueness
This compound is unique in its specific binding affinity and potency against certain cancer cell lines. Its distinct chemical structure allows for targeted inhibition of tubulin polymerization, making it a valuable tool in cancer research and drug development .
属性
分子式 |
C26H25N3O3 |
|---|---|
分子量 |
427.5 g/mol |
IUPAC 名称 |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[2-methoxy-4-(6-methyl-1H-benzimidazol-2-yl)phenoxy]ethanone |
InChI |
InChI=1S/C26H25N3O3/c1-17-7-9-21-22(13-17)28-26(27-21)19-8-10-23(24(14-19)31-2)32-16-25(30)29-12-11-18-5-3-4-6-20(18)15-29/h3-10,13-14H,11-12,15-16H2,1-2H3,(H,27,28) |
InChI 键 |
FDUXZHHJHXWVRN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC(=C(C=C3)OCC(=O)N4CCC5=CC=CC=C5C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



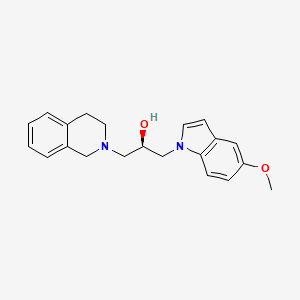
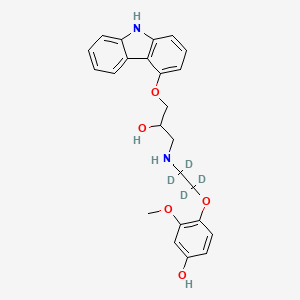
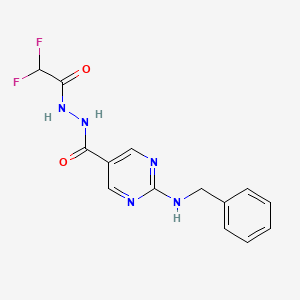
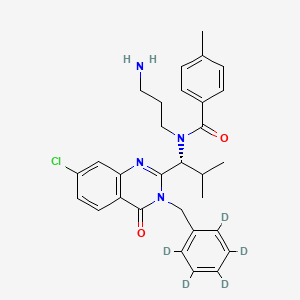
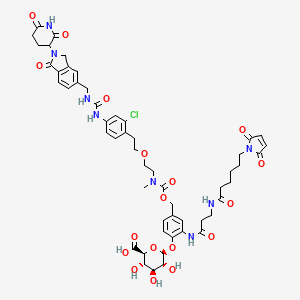
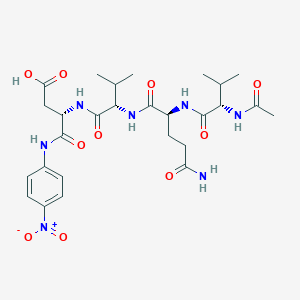
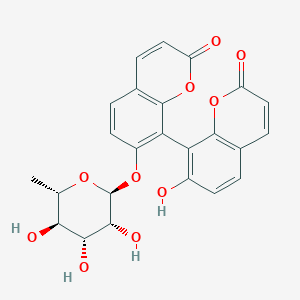
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetracosanethioate;azane](/img/structure/B12378359.png)
